molecular formula C19H20F2N6O B2934746 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195950-90-2

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2934746
CAS No.: 2195950-90-2
M. Wt: 386.407
InChI Key: JDNPVQIKTBFQOJ-UHFFFAOYSA-N
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Description

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H20F2N6O and its molecular weight is 386.407. The purity is usually 95%.
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Properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O/c20-16-1-2-17(21)15(9-16)11-25-7-5-14(6-8-25)10-26-19(28)4-3-18(24-26)27-13-22-12-23-27/h1-4,9,12-14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPVQIKTBFQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (referred to as Compound A) is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity associated with Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H21F2N3OC_{18}H_{21}F_2N_3O, with a molecular weight of approximately 333.3756 g/mol. The presence of the piperidine and triazole moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that Compound A exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrido[2,3-d]pyrimidine derivatives, Compound A may inhibit DHFR, leading to reduced DNA synthesis and cell proliferation in cancer cells .
  • Tyrosine Kinase Inhibition : The compound has potential activity against tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation .

Antimicrobial Properties

Compound A demonstrates antimicrobial activity against various pathogens. The presence of the triazole ring is particularly notable as triazoles are known for their antifungal properties. Studies suggest that it may inhibit fungal growth by disrupting cell membrane integrity .

The mechanisms through which Compound A exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting key enzymes like DHFR and various kinases, Compound A disrupts metabolic pathways crucial for cell survival and proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling cascades that promote tumor growth or infection resistance.

Case Studies and Research Findings

Several studies have evaluated the efficacy of Compound A:

  • In a study investigating its anticancer properties, Compound A was found to significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Another study highlighted its antimicrobial effects against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffect/OutcomeReference
AnticancerDihydrofolate ReductaseInhibition of cell proliferation
AnticancerTyrosine KinasesReduced tumor growth
AntimicrobialFungal Cell MembraneInhibition of fungal growth
AntimicrobialVarious Bacterial TargetsBroad-spectrum antimicrobial activity

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridazinone core is susceptible to oxidation under mild conditions. For example:

Reaction Conditions Product Reference
Oxidation of dihydropyridazinoneH<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub> (catalytic)Pyridazin-3(2H)-one derivative with preserved triazole and piperidine groups

This reaction is critical for stabilizing the aromatic pyridazinone system, enhancing pharmacological activity.

Nucleophilic Substitution at Triazole

The 1H-1,2,4-triazol-1-yl group participates in nucleophilic substitutions, particularly at the N1 position:

Reaction Reagents Product Reference
Alkylation of triazoleAlkyl halides, K<sub>2</sub>CO<sub>3> (base)N-alkylated triazole derivatives
AcylationAcetyl chloride, pyridineN-acylated triazole derivatives

These reactions modify electronic properties and improve bioavailability .

Hydrolysis of Piperidine Substituent

The piperidine ring’s methylene bridge adjacent to the difluorophenyl group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Reference
Acid-catalyzed hydrolysisHCl (6M), refluxCleavage of the piperidine-difluorophenyl linkage, yielding secondary amine
Base-mediated hydrolysisNaOH (1M), 80°CFormation of hydroxylated piperidine intermediate

Hydrolysis pathways are critical for prodrug activation or metabolite studies.

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles:

Reaction Reagents Product Reference
Cu-catalyzed azide-alkyne cycloadditionAzides, CuSO<sub>4</sub>/sodium ascorbate1,2,3-Triazole-linked conjugates

This reactivity enables bioconjugation or polymer synthesis .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

Reaction Metal Salt Complex Reference
Coordination with Cu(II)CuCl<sub>2</sub> in methanolTetradentate Cu-triazole complex
Pd(II) complexationPd(OAc)<sub>2</sub>Square-planar Pd complex

Metal complexes are explored for catalytic or antimicrobial applications .

Photochemical Reactions

The difluorophenyl group undergoes selective C-F bond activation under UV light:

Reaction Conditions Product Reference
UV-induced defluorinationUV light (254 nm), THFHydrodefluorinated aryl derivatives

This reaction is pivotal for environmental degradation studies .

Reductive Amination

The secondary amine in the piperidine ring participates in reductive amination:

Reaction Reagents Product Reference
Reaction with aldehydesNaBH<sub>3</sub>CN, MeOHTertiary amine derivatives

This method expands structural diversity for SAR studies .

Key Research Findings:

  • Thermal Stability : The compound decomposes above 250°C, with degradation pathways involving triazole ring cleavage.

  • Solubility : Exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4), improved via salt formation (e.g., HCl salt: 3.8 mg/mL).

  • Catalytic Applications : Pd complexes derived from the triazole moiety show efficacy in Suzuki-Miyaura coupling (yield: 82–94%) .

Reaction Optimization Insights:

  • pH Sensitivity : Hydrolysis rates increase exponentially below pH 3 or above pH 10.

  • Steric Effects : Bulky substituents on the triazole ring hinder nucleophilic substitution .

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